molecular formula C9H6F4O2 B2553452 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid CAS No. 1086836-87-4

4-(1,2,2,2-Tetrafluoroethyl)benzoic acid

Cat. No.: B2553452
CAS No.: 1086836-87-4
M. Wt: 222.139
InChI Key: OJLVEFOHMZIUPI-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Organic Molecules for Advanced Chemical Research

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.com Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to enhanced biological activity without significant steric hindrance. sigmaaldrich.comresearchgate.net

In medicinal chemistry, fluorination is a widely employed strategy to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. quora.com The strength of the carbon-fluorine bond contributes to increased resistance to metabolic degradation, thereby enhancing the pharmacokinetic profile of a therapeutic agent. researchgate.net Furthermore, the introduction of fluoroalkyl groups can significantly impact the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's solubility and membrane permeability. quora.com Beyond pharmaceuticals, fluorinated organic compounds are integral to the development of advanced materials, including polymers and liquid crystals, where their unique electronic and thermal properties are exploited. researchgate.netchemimpex.com

Table 1: Impact of Fluorination on Molecular Properties

PropertyConsequence of Fluorine Incorporation
Metabolic Stability Increased due to the strength of the C-F bond.
Lipophilicity Generally increased, which can improve membrane permeability.
Binding Affinity Can be enhanced through favorable interactions with protein targets.
Acidity (pKa) Can be modulated by the strong electron-withdrawing nature of fluorine.

Overview of Benzoic Acid Derivatives as Fundamental Scaffolds in Organic Synthesis

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as versatile building blocks in organic synthesis. researchgate.net The benzoic acid framework, consisting of a benzene (B151609) ring attached to a carboxyl group, is a common motif in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net The reactivity of both the aromatic ring and the carboxylic acid function allows for a wide range of chemical transformations.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a diverse array of chemical entities. researchgate.net The benzene ring, on the other hand, can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at specific positions. This dual reactivity makes benzoic acid derivatives invaluable precursors for the synthesis of complex molecules. researchgate.net For instance, they are used in the production of dyes, preservatives, and active pharmaceutical ingredients like furosemide and benzocaine. researchgate.net

Structural Context of 4-(1,2,2,2-Tetrafluoroethyl)benzoic Acid within Fluorinated Aromatic Carboxylic Acids

This compound is a member of the family of fluorinated aromatic carboxylic acids. Its structure is characterized by a benzoic acid core with a 1,2,2,2-tetrafluoroethyl group attached to the fourth carbon (the para position) of the benzene ring. This specific substitution pattern places the fluoroalkyl group directly opposite the carboxylic acid moiety.

While specific research on this compound is not extensively detailed in the literature, its chemical properties can be inferred from the behavior of structurally similar compounds, such as those bearing trifluoromethyl or pentafluoroethyl substituents. sigmaaldrich.comchemimpex.com The tetrafluoroethyl group is expected to be a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect significantly influences the properties of both the aromatic ring and the carboxylic acid group.

Table 2: Selected Fluorinated Benzoic Acid Derivatives

Compound NameCAS NumberMolecular Formula
This compound1086836-87-4C9H6F4O2
4-(Trifluoromethyl)benzoic acid455-24-3C8H5F3O2
4-(Pentafluoroethyl)benzoic acid383-13-1C9H5F5O2

The substitution pattern on a benzene ring has a profound impact on the molecule's reactivity and properties. In the case of benzoic acid derivatives, substituents can be located at the ortho (position 2), meta (position 3), or para (position 4) positions relative to the carboxylic acid group. The preference for a particular substitution pattern is often dictated by the electronic effects of the substituents and the desired properties of the final molecule.

The carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. wikipedia.org However, when synthesizing substituted benzoic acids through other routes, the position of the second substituent is crucial.

The para-substitution pattern, as seen in this compound, is particularly significant. Placing an electron-withdrawing group like a tetrafluoroethyl moiety at the para position maximizes its inductive and resonance effects on the carboxylic acid group. nih.gov This is because the electronic influence is transmitted directly through the aromatic system. An electron-withdrawing group at the para position will increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through the delocalization of the negative charge. nih.gov This predictable modulation of acidity and electronic distribution makes the para-substitution pattern a common and rational choice in the design of functional organic molecules.

Properties

IUPAC Name

4-(1,2,2,2-tetrafluoroethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7(9(11,12)13)5-1-3-6(4-2-5)8(14)15/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLVEFOHMZIUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1,2,2,2 Tetrafluoroethyl Benzoic Acid

Strategies for Constructing Fluorinated Benzoic Acid Cores

The synthesis of a fluorinated benzoic acid scaffold is the initial critical step. This can be approached through direct fluorination of a pre-existing benzoic acid or by constructing the aromatic ring with the fluorine substituent already in place.

Transition Metal-Catalyzed C-H Fluorination Protocols

Direct C-H fluorination has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized starting materials. Both palladium and copper-based catalytic systems have been investigated for the fluorination of benzoic acid derivatives.

Palladium catalysis has been explored for the ortho-C(sp²)–H fluorination of benzoic acid. nih.gov The carboxylic acid group itself can act as a directing group, facilitating the introduction of a fluorine atom at the adjacent position. nih.gov However, this approach can be challenging, and research has shown that the choice of ligand is crucial for promoting the transformation. For instance, a pyridone ligand bearing specific substituents was found to enable this fluorination, although the isolated yields were modest, reaching up to 13%. nih.gov The development of more efficient palladium-based catalytic systems for the direct C-H fluorination of benzoic acids remains an active area of research. nih.gov

Interactive Data Table 1: Palladium-Catalyzed Ortho-C-H Fluorination of Benzoic Acid

Catalyst Ligand Fluorinating Agent Solvent Additive Yield (%) Reference

Copper-catalyzed methods have shown significant promise for the directed C-H fluorination of benzoic acid derivatives. chemrxiv.orgorganic-chemistry.org These approaches often employ a directing group, such as an 8-aminoquinoline (B160924) amide, to achieve high regioselectivity for the ortho-position. chemrxiv.orgorganic-chemistry.org In a typical reaction, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), is used in conjunction with a fluoride (B91410) source, like silver fluoride (AgF). chemrxiv.orgorganic-chemistry.org The reaction can be performed in solvents such as N,N-dimethylformamide (DMF) or pyridine (B92270) at elevated temperatures. chemrxiv.orgorganic-chemistry.org This methodology has demonstrated good functional group tolerance and provides a viable route to ortho-fluorinated benzoic acids. chemrxiv.orgorganic-chemistry.org Selective mono- or di-fluorination can often be achieved by modifying the reaction conditions. chemrxiv.orgorganic-chemistry.org

Interactive Data Table 2: Copper-Catalyzed Directed Ortho-C-H Fluorination of Benzoic Acid Derivatives

Catalyst Directing Group Fluoride Source Solvent Temperature (°C) Yield (%) Reference
CuI 8-Aminoquinoline AgF DMF 130 Up to 75 chemrxiv.org

Multi-step Synthetic Routes for Fluoroaromatic Carboxylic Acids

Classical multi-step synthetic sequences remain a robust and widely practiced approach for the preparation of fluoroaromatic carboxylic acids. A prominent example is the Balz-Schiemann reaction, which allows for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate. researchgate.netacs.orgnih.gov To synthesize 4-fluorobenzoic acid, for instance, 4-aminobenzoic acid can be used as the starting material. acs.org The amino group is first converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired 4-fluorobenzoic acid. researchgate.netacs.orgnih.gov To avoid potential complications with the free carboxylic acid, the reaction is often carried out on the corresponding ester, followed by hydrolysis in the final step. acs.orgrsc.org

Other multi-step approaches can involve the synthesis of a fluorinated aromatic precursor followed by the introduction or modification of a functional group to yield the carboxylic acid. For example, a fluorinated toluene (B28343) derivative can be oxidized to the corresponding benzoic acid. rsc.org These methods, while often longer, can provide access to a wide range of substitution patterns and are well-established in organic synthesis. nih.govresearchgate.net

Introduction of the 1,2,2,2-Tetrafluoroethyl Moiety

The second key synthetic challenge is the introduction of the 1,2,2,2-tetrafluoroethyl group onto the benzoic acid core. This can be a more complex transformation than simple fluorination.

Regioselective Perfluoroalkylation of Aromatic Systems

The direct introduction of a perfluoroalkyl group onto an aromatic ring is a significant area of research. While methods for trifluoromethylation are relatively well-developed, the introduction of longer perfluoroalkyl chains, such as the tetrafluoroethyl group, presents unique challenges.

One potential, though indirect, strategy involves the decarboxylative perfluoroalkylation of benzoic acid derivatives. This approach utilizes a catalyst-free system with a perfluoroalkyl source and an initiator to replace the carboxylic acid group with a perfluoroalkyl chain. For example, sodium triflinate (NaSO₂CF₃) can be used as a source of the trifluoromethyl group in the presence of sodium persulfate (Na₂S₂O₈) as an initiator. While this method results in the loss of the carboxyl group, it demonstrates a pathway to perfluoroalkylated aromatics starting from benzoic acids. The regioselectivity is dictated by the initial position of the carboxyl group.

More direct approaches involve the reaction of an aromatic substrate with a reagent that can deliver the 1,2,2,2-tetrafluoroethyl group. Recent advances have focused on the development of nucleophilic, electrophilic, and radical tetrafluoroethylating agents. The regioselectivity of such reactions on a substituted benzene (B151609) ring, like benzoic acid, would be governed by the directing effects of the substituents already present on the ring. For a 4-substituted benzoic acid, the introduction of the tetrafluoroethyl group would likely be directed to a specific position based on the electronic nature of the existing substituents.

It is important to note that the direct, regioselective introduction of a 1,2,2,2-tetrafluoroethyl group onto a pre-formed benzoic acid core is a challenging transformation and may require the development of novel synthetic methodologies.

Functional Group Interconversions and Precursor Chemistry

Key transformations in the synthesis of 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid involve the conversion of related functional groups. These methods provide pathways to the final carboxylic acid from more readily available starting materials or intermediates.

A common and fundamental method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. This reaction can be catalyzed by either an acid or a base. libretexts.org The process involves the cleavage of the ester bond by water.

Acid-Catalyzed Hydrolysis: In this reversible reaction, an ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org The equilibrium nature of the reaction means it does not proceed to completion. For a precursor like methyl 4-(1,2,2,2-tetrafluoroethyl)benzoate, the reaction would yield this compound and methanol.

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used, the reaction is irreversible and goes to completion. libretexts.org This process, known as saponification, yields an alcohol and the salt of the carboxylic acid. The free carboxylic acid is then obtained by acidification in a subsequent step. libretexts.org The reaction between ethyl 4-(1,2,2,2-tetrafluoroethyl)benzoate and a base would produce ethanol (B145695) and the corresponding carboxylate salt. libretexts.org The electron-withdrawing nature of the tetrafluoroethyl group is expected to increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and potentially accelerating the rate of hydrolysis compared to non-fluorinated analogs. semanticscholar.org

Table 1: Comparison of Hydrolysis Conditions for Benzoate (B1203000) Esters

Hydrolysis Type Catalyst/Reagent Key Features Products Ref
Acidic Hydrolysis Strong Acid (e.g., H₂SO₄) Reversible; requires excess water Carboxylic Acid + Alcohol libretexts.org

Acyl fluorides are valuable synthetic intermediates that can be derived from carboxylic acids through deoxyfluorination. These reagents can then be used in a variety of subsequent reactions. Several modern reagents have been developed for this transformation, offering mild conditions and broad substrate scope. cas.cnacs.org

Recent advancements have introduced efficient reagents for the deoxyfluorination of carboxylic acids. For example, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) has been shown to convert a wide range of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions. cas.cn The reaction tolerates both electron-donating and electron-withdrawing groups on benzoic acids, suggesting its applicability to substrates like this compound. cas.cn

Another effective reagent is 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3), which also facilitates the direct synthesis of acyl fluorides from carboxylic acids. beilstein-journals.org This method is noted for its excellent functional group tolerance. nih.gov Similarly, the use of pentafluoropyridine (B1199360) (PFP) allows for the formation of acyl fluorides under mild conditions and can be utilized in one-pot amide bond formation reactions. acs.org

Table 2: Modern Reagents for Deoxyfluorination of Benzoic Acids

Reagent Abbreviation Typical Conditions Scope Ref
3,3-Difluoro-1,2-diphenylcyclopropene CpFluor CH₂Cl₂, room temperature or 50 °C Broad; tolerates diverse functional groups cas.cn
2-(Trifluoromethylthio)benzothiazolium triflate BT-SCF3 DCM, base (e.g., DIPEA) Excellent functional group tolerance beilstein-journals.orgnih.gov

Methodological Advancements in Yield and Selectivity Optimization

Optimizing the synthesis of complex molecules like this compound requires careful selection of reagents and reaction conditions to maximize yield and selectivity. In the context of deoxyfluorination, advancements have focused on developing reagents that are bench-stable and function under neutral or mild conditions to avoid side reactions with sensitive functional groups. cas.cn The development of one-pot procedures, where the carboxylic acid is converted to the acyl fluoride and then reacted in situ with a nucleophile, represents a significant step in improving process efficiency. cas.cnacs.org For instance, the one-pot deoxyfluorination/amidation of carboxylic acids can be achieved by forming the acyl fluoride first, followed by the addition of an amine. cas.cn

Chemical Reactivity and Advanced Transformations of 4 1,2,2,2 Tetrafluoroethyl Benzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives through well-established organic reactions.

Esterification Reactions for Derivative Synthesis

Esterification of 4-(1,2,2,2-tetrafluoroethyl)benzoic acid can be readily achieved through several standard methods, including the Fischer-Speier esterification. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of a large excess of the alcohol or the removal of water as it is formed drives the equilibrium towards the ester product.

Microwave-assisted esterification has also emerged as an efficient method, often leading to significantly reduced reaction times and improved yields. usm.my For instance, the esterification of substituted benzoic acids with various alcohols has been successfully carried out under sealed-vessel microwave conditions, demonstrating the broad applicability of this technique. usm.my Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have also been employed for the solvent-free esterification of benzoic acid derivatives, offering a more environmentally friendly approach. ijstr.org

Table 1: Examples of Esterification Reactions of Benzoic Acid Derivatives

Carboxylic Acid DerivativeAlcoholCatalystConditionsProductYield (%)Reference
4-Fluoro-3-nitrobenzoic acidEthanol (B145695)H₂SO₄Microwave, 130°C, 15 minEthyl 4-fluoro-3-nitrobenzoateGood usm.my
Substituted Benzoic AcidsMethanolModified Montmorillonite K10Solvent-free, RefluxCorresponding Methyl EstersHigh ijstr.org
Benzoic AcidVarious AlcoholsDeep Eutectic SolventSolvent-free, 75°CCorresponding Benzoate (B1203000) Estersup to 88.3 dergipark.org.tr

This table presents data for structurally related benzoic acid derivatives to illustrate common esterification conditions and outcomes.

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can be converted to amides through reaction with primary or secondary amines. This transformation is typically facilitated by the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization.

For the synthesis of peptide analogues, more sophisticated coupling reagents are often employed to ensure high efficiency and preservation of stereochemical integrity. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are widely used in peptide synthesis and can be applied to the coupling of this compound with amino acids or peptide fragments. nih.gov

A one-pot deoxyfluorination-amidation strategy using pentafluoropyridine (B1199360) (PFP) has been developed for the synthesis of amides from a range of carboxylic acids, including benzoic acid derivatives, providing an efficient route to these compounds in good to excellent yields. acs.orgacs.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentDescription
DCC (Dicyclohexylcarbodiimide)A widely used carbodiimide (B86325) for activating carboxylic acids.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, facilitating product purification.
PyBOPA phosphonium-based reagent known for its high coupling efficiency.
HATUAn aminium-based reagent that promotes rapid coupling with minimal racemization.
PFP (Pentafluoropyridine)Enables a one-pot deoxyfluorination and amidation of carboxylic acids. acs.orgacs.org

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (4-(1,2,2,2-tetrafluoroethyl)phenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ is a powerful and highly reactive reagent that will also reduce other functional groups that may be present in the molecule. libretexts.org Diborane (B₂H₆) is another effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org

Selective reduction to the corresponding aldehyde, 4-(1,2,2,2-tetrafluoroethyl)benzaldehyde, is more challenging as aldehydes are more readily reduced than carboxylic acids. Therefore, this transformation typically requires a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. The subsequent reduction of this derivative can then be carried out using a less reactive reducing agent that will not reduce the aldehyde further. For example, the Rosenmund reduction of the corresponding acid chloride (prepared using reagents like thionyl chloride or oxalyl chloride) using hydrogen gas and a poisoned catalyst (e.g., palladium on barium sulfate) can yield the aldehyde. Alternatively, the reduction of esters or acid chlorides with diisobutylaluminium hydride (DIBAL-H) at low temperatures can also afford the aldehyde.

Reactivity of the 1,2,2,2-Tetrafluoroethyl Substituent

The 1,2,2,2-tetrafluoroethyl group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability. Its chemical reactivity is largely dictated by the high strength of the carbon-fluorine bonds.

Exploration of Further Fluorine-Specific Modifications (e.g., Halogen Exchange, Radical Reactions)

While the C-F bonds in the 1,2,2,2-tetrafluoroethyl group are strong, under specific and often harsh conditions, they can undergo certain transformations.

Halogen Exchange: Halogen exchange reactions, such as replacing a fluorine atom with another halogen, are generally difficult to achieve on saturated fluoroalkyl groups and typically require specialized reagents and conditions. Such transformations are not commonly reported for tetrafluoroethyl-substituted aromatic compounds under standard laboratory conditions.

Radical Reactions: Perfluoroalkyl groups can participate in radical reactions. The introduction of perfluoroalkyl chains onto aromatic rings can be achieved through radical perfluoroalkylation reactions. nih.gov While these reactions are typically used to synthesize the parent compound, the potential for further radical-mediated transformations on the existing tetrafluoroethyl group exists, although it is not a commonly explored synthetic route. Such reactions would likely require a radical initiator and could lead to a variety of products depending on the reaction conditions and the nature of the radical species generated.

Aromatic Ring Functionalization and Derivatization

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents. The carboxylic acid group is a meta-director and a deactivating group for electrophilic aromatic substitution, while the tetrafluoroethyl group is also strongly deactivating due to its electron-withdrawing inductive effect. This inherent deactivation presents challenges for traditional electrophilic aromatic substitution reactions, often requiring harsh conditions. However, modern cross-coupling methodologies offer powerful alternatives for extending the molecular architecture.

Electrophilic Aromatic Substitution Studies on Fluorinated Arenes

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the combined deactivating effects of the carboxyl and tetrafluoroethyl groups make the aromatic ring significantly less nucleophilic than benzene. Consequently, forcing conditions are typically necessary to achieve substitution.

The directing effect of the substituents is a key consideration. The carboxylic acid group directs incoming electrophiles to the meta-position (positions 3 and 5 relative to the carboxyl group). The tetrafluoroethyl group is also meta-directing. Therefore, electrophilic substitution on this compound is expected to occur at the positions meta to the carboxylic acid group.

While specific studies on the nitration, halogenation, or Friedel-Crafts reactions of this compound are not extensively documented in publicly available literature, the general principles of SEAr on deactivated aromatic rings apply. For instance, nitration would likely require a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, and elevated temperatures. Similarly, halogenation would necessitate the use of a Lewis acid catalyst. Friedel-Crafts reactions, in particular, are often challenging on strongly deactivated substrates.

Reaction TypeExpected Major Product(s)General Conditions
Nitration3-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzoic acidConcentrated HNO₃, Concentrated H₂SO₄, Heat
Bromination3-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzoic acidBr₂, FeBr₃
Chlorination3-Chloro-4-(1,2,2,2-tetrafluoroethyl)benzoic acidCl₂, AlCl₃

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

It is important to note that due to the strong deactivation of the ring, yields for these reactions may be low, and side reactions could occur under the harsh conditions required.

Cross-Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for functionalizing electron-deficient arenes like this compound and its derivatives. To participate in these reactions, the benzoic acid derivative typically needs to be converted into a more reactive form, such as an aryl halide or triflate.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For instance, 4-(1,2,2,2-tetrafluoroethyl)iodobenzene, which can be synthesized from the corresponding aniline, could be coupled with various aryl or vinyl boronic acids to generate biphenyl (B1667301) or styrenyl derivatives.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. A derivative such as 4-(1,2,2,2-tetrafluoroethyl)benzoyl chloride could potentially undergo a decarbonylative Heck reaction, or a halogenated derivative could be coupled with alkenes to introduce vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated derivative of this compound could be coupled with various alkynes to introduce alkynyl moieties, which are valuable for further transformations.

While specific documented examples of these cross-coupling reactions on this compound itself are scarce in the readily available scientific literature, the principles are well-established for similar fluorinated and electron-deficient aromatic systems. The general schemes for these transformations are presented below.

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura4-(1,2,2,2-Tetrafluoroethyl)aryl Halide + R-B(OH)₂Pd(0) catalyst, BaseBiphenyl or Vinylarene
Heck4-(1,2,2,2-Tetrafluoroethyl)aryl Halide + AlkenePd(0) catalyst, BaseSubstituted Alkene
Sonogashira4-(1,2,2,2-Tetrafluoroethyl)aryl Halide + Terminal AlkynePd(0) catalyst, Cu(I) cocatalyst, BaseAryl Alkyne

Table 2: General Schemes for Cross-Coupling Reactions of this compound Derivatives

The development of C-H activation/functionalization techniques also presents a promising avenue for the direct derivatization of the aromatic ring in this compound, potentially circumventing the need for pre-functionalization to an aryl halide.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of detailed spectroscopic and computational data for the chemical compound this compound (CAS Number: 1086836-87-4). Despite its potential relevance in fields such as medicinal chemistry and materials science, in-depth experimental and theoretical characterization of this specific molecule does not appear to be publicly available.

This absence of information prevents a thorough analysis as outlined in the requested article structure. Key data required for a detailed discussion under "Spectroscopic Characterization and Computational Chemistry Studies" is not accessible in the public domain. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H, ¹³C, and ¹⁹F NMR data, which are fundamental for the structural elucidation of fluorinated organic compounds, could not be located.

High-Resolution Mass Spectrometry (HRMS): Precise mass determination data from HRMS, essential for confirming the elemental composition, is unavailable.

Theoretical Investigations and Computational Modeling: There are no apparent published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, for this compound. Consequently, analyses of its electronic structure and reactivity descriptors are also not available.

While information exists for structurally similar compounds, such as 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid, a direct extrapolation of their data to this compound would be scientifically unsound due to the differences in their molecular structure and electronic properties.

The synthesis of various fluorinated benzoic acid derivatives is documented in chemical literature, and these studies typically include the characterization of the synthesized compounds. However, specific research detailing the synthesis and subsequent in-depth spectroscopic and computational analysis of this compound has not been identified in the course of this extensive search.

Therefore, until such research is conducted and published, a detailed and scientifically accurate article on the spectroscopic and computational characteristics of this compound cannot be generated.

Spectroscopic Characterization and Computational Chemistry Studies of 4 1,2,2,2 Tetrafluoroethyl Benzoic Acid

Theoretical Investigations and Computational Modeling

Conformational Analysis and Intramolecular Interactions

The two primary conformers of benzoic acid derivatives are typically the cis and trans forms, referring to the orientation of the hydroxyl proton with respect to the carbonyl oxygen. uc.pt In the cis conformer, the hydroxyl group is oriented towards the carbonyl group, which is generally the more stable form due to favorable intramolecular interactions. nih.gov Conversely, the trans conformer, with the hydroxyl group pointing away, is usually higher in energy. nih.govuc.pt For 4-(1,2,2,2-tetrafluoroethyl)benzoic acid, it is expected that the cis conformer would also be the more stable one.

The tetrafluoroethyl group at the para position is not expected to cause significant steric hindrance that would force the carboxylic acid group out of the plane of the benzene (B151609) ring. However, its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. Intramolecular interactions in this compound are likely to be dominated by weak hydrogen bonds and dipole-dipole interactions. In the more stable cis conformer, an intramolecular hydrogen bond can exist between the hydroxyl proton and the carbonyl oxygen. nih.gov

ConformerO=C-O-H Dihedral Angle (°)C6-C-C=O Dihedral Angle (°)Relative Energy (kJ/mol)
cis~0~00 (most stable)
trans~180~0>10

This table presents representative data for a generic substituted benzoic acid based on computational studies of similar molecules. nih.govresearchgate.net

Solvent Effects on Molecular Parameters and Chemical Dynamics

The molecular parameters and chemical dynamics of this compound are expected to be significantly influenced by the solvent environment. wikipedia.org The polarity, proticity, and hydrogen bonding capabilities of the solvent can alter the conformational equilibrium, spectroscopic properties, and reactivity of the molecule. researchgate.netrsc.org

In nonpolar solvents, the conformational equilibrium is primarily governed by intramolecular forces. However, in polar solvents, the solute-solvent interactions can play a dominant role. mdpi.com For this compound, an increase in solvent polarity is likely to stabilize the more polar conformer. wikipedia.org Furthermore, solvents capable of hydrogen bonding can interact with the carboxylic acid group, potentially influencing the O-H bond length and the vibrational frequencies associated with this group. rsc.org

The chemical dynamics, particularly the kinetics of reactions involving the carboxylic acid group, will also be solvent-dependent. For instance, the rate of acid dissociation is highly sensitive to the solvent's ability to stabilize the resulting carboxylate anion and proton. wikipedia.org Polar, protic solvents like water and alcohols are particularly effective at solvating these charged species, thereby facilitating dissociation. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to study solvent effects on molecular properties. nih.gov These models can predict changes in molecular geometry, electronic structure, and spectroscopic parameters in different solvent environments. mdpi.comprimescholars.com While specific computational studies on the solvent effects on this compound are not available, the general trends observed for other benzoic acid derivatives can be expected to apply. For example, a shift in the C=O stretching frequency in the infrared spectrum is a common indicator of solvent-solute interactions.

The following table provides a qualitative summary of the expected solvent effects on key molecular parameters of this compound.

Molecular ParameterSolvent PolarityExpected Effect
Conformational EquilibriumIncreasingStabilization of more polar conformers
O-H Bond LengthIncreasing (protic solvents)Lengthening due to hydrogen bonding
C=O Vibrational FrequencyIncreasingShift to lower wavenumbers (red shift)
Acid Dissociation Constant (pKa)IncreasingDecrease (stronger acid)

This table summarizes the generally expected trends for carboxylic acids in different solvent environments based on established principles of solvent effects. wikipedia.orgresearchgate.net

Applications of 4 1,2,2,2 Tetrafluoroethyl Benzoic Acid in Advanced Chemical Synthesis

Utility as a Key Synthetic Building Block

The structure of 4-(1,2,2,2-tetrafluoroethyl)benzoic acid makes it a valuable intermediate or building block in organic synthesis. The benzoic acid moiety has long been recognized as a versatile scaffold for constructing more complex molecules. nih.govpreprints.org The presence of the tetrafluoroethyl group adds a layer of chemical uniqueness, allowing for the creation of novel fluorinated compounds.

Precursor in the Design and Synthesis of Complex Fluorinated Organic Molecules

The primary utility of this compound in synthesis stems from the reactivity of its carboxyl group. This functional group can undergo a wide range of transformations, serving as a connection point for building larger, more complex molecular frameworks. The C-F bond is the strongest in organic chemistry, meaning the tetrafluoroethyl group is exceptionally stable and is carried through synthetic sequences, imparting its unique properties to the final molecule. researchgate.net

Potential synthetic transformations include:

Amide Formation: Reaction with amines to form benzamides.

Esterification: Acid-catalyzed reaction with alcohols to produce benzoate (B1203000) esters. wikipedia.org

Reduction: Conversion of the carboxylic acid to a primary alcohol (a benzyl (B1604629) alcohol derivative) or an aldehyde. wikipedia.org

Halogenation: Conversion to a highly reactive acyl halide (benzoyl chloride) using reagents like thionyl chloride, which can then be used in a variety of acylation reactions. wikipedia.org

These reactions allow chemists to incorporate the 4-(1,2,2,2-tetrafluoroethyl)phenyl moiety into a diverse array of target structures.

Interactive Table: Potential Synthetic Transformations

Reaction Type Reagents Product Class
Amidation Amines (R-NH₂) Benzamides
Esterification Alcohols (R-OH) Benzoate Esters
Acyl Halide Formation Thionyl Chloride (SOCl₂) Benzoyl Chlorides

Contribution to Diversified Chemical Libraries for Screening and Development

In fields like medicinal chemistry and materials science, the generation of chemical libraries containing structurally diverse compounds is crucial for discovering new leads. This compound is an ideal starting point for such libraries. By systematically reacting the carboxylic acid with a range of different amines, alcohols, or other coupling partners, a large number of distinct derivatives can be rapidly synthesized. Each derivative retains the core fluorinated phenyl structure but varies in the group attached to the carbonyl, leading to a library of compounds with a spectrum of different physicochemical properties for screening.

Exploration in Materials Science Research

The unique combination of a rigid aromatic ring and a fluorinated alkyl substituent suggests potential applications in materials science, particularly in the development of functional organic materials.

Consideration in Liquid Crystalline Materials Development

Benzoic acid derivatives are well-known building blocks for liquid crystals. nih.gov They can form hydrogen-bonded dimers, creating a larger, elongated molecular shape (mesogen) that is conducive to the formation of liquid crystalline phases. nih.govtandfonline.com The introduction of fluorine atoms into these structures is a common strategy to tune their properties. tandfonline.comacs.org

The tetrafluoroethyl group in this molecule could influence liquid crystal behavior in several ways:

Dipole Moment: The highly polar C-F bonds introduce a strong local dipole, affecting intermolecular interactions. rsc.org

Packing and Sterics: The size and shape of the fluorinated tail can influence how the molecules pack together, potentially favoring certain mesophases (e.g., smectic or nematic) over others. tandfonline.com

Phase Stability: Fluorination can alter the thermal range and stability of the liquid crystal phase. acs.org

Research on other fluorinated benzoic acids has shown that fluorination can lead to higher phase transition temperatures and broader liquid crystal temperature windows. acs.org

Role in the Synthesis of Functional Polymers and Organic Frameworks

The bifunctional nature of this compound (with a reactive site at the carboxyl group and the aromatic ring) allows it to be considered as a monomer for specialized polymers or as an organic linker for framework materials.

In polymer chemistry , it could be incorporated into polyesters or polyamides. The resulting polymers would feature pendant tetrafluoroethyl groups, which could confer properties such as:

High thermal stability

Chemical resistance

Hydrophobicity (water repellency)

Low surface energy

In the field of Metal-Organic Frameworks (MOFs) , the carboxylate group is a primary choice for linking metal ions or clusters into extended, porous networks. Using this compound as a linker would line the pores of the MOF with fluorine atoms. alfa-chemistry.com This fluorination of the pore environment is known to enhance the framework's hydrophobicity and water stability and can improve its affinity for capturing specific gases like CO₂ due to the polarity of the C-F bond. alfa-chemistry.comrsc.orgnih.gov

Design of Novel Chemical Entities with Tuned Physicochemical and Electronic Properties

The introduction of fluorine into organic molecules is a powerful strategy for fine-tuning their properties. u-tokyo.ac.jp The tetrafluoroethyl group is strongly electron-withdrawing, which has a significant impact on the molecule's characteristics. mdpi.com

Interactive Table: Influence of Structural Moieties on Molecular Properties

Structural Component Property Contribution Potential Impact
Benzoic Acid Rigid aromatic core; H-bonding carboxyl group Provides structural scaffold; enables dimerization; acts as synthetic handle. preprints.org

| Tetrafluoroethyl Group | Strong electron-withdrawing effect; high polarity; lipophilic | Modulates acidity (pKa) of the carboxyl group; alters electronic distribution of the aromatic ring; increases metabolic stability and binding affinity in drug candidates. researchgate.netnih.gov |

This electron-withdrawing nature can:

Increase Acidity: It increases the acidity (lowers the pKa) of the carboxylic acid group compared to non-fluorinated benzoic acid. u-tokyo.ac.jp

Modify Electronics: It alters the electron density of the aromatic ring, influencing how the molecule participates in reactions or intermolecular interactions like π-stacking.

Enhance Lipophilicity: Fluoroalkyl groups generally increase a molecule's lipophilicity (its tendency to dissolve in fats and oils), which can be a critical parameter in the design of pharmacologically active compounds. researchgate.netnih.gov

By incorporating the 4-(1,2,2,2-tetrafluoroethyl)benzoyl fragment, chemists can rationally design new molecules—from pharmaceuticals to functional materials—with precisely controlled stability, reactivity, and intermolecular behavior.

Advanced Analytical Methodologies for Organofluorine Compound Research

Comprehensive Organofluorine Analysis in Research Contexts

A comprehensive analytical approach in organofluorine research combines techniques that measure broad sum parameters with those that offer high specificity for individual compounds. This dual strategy is crucial for obtaining a complete picture of organofluorine presence, from total fluorine content to the identification of specific molecules like 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid and other fluorinated benzoic acids (FBAs).

Combustion Ion Chromatography (CIC) has become a vital tool for determining the total fluorine content in a variety of environmental and biological samples. acs.org This technique provides a measure of total organofluorine (TOF) by converting all organic fluorine compounds into hydrogen fluoride (B91410) (HF) through high-temperature pyrolysis, which is then quantified using ion chromatography. acs.orgthermofisher.com CIC is particularly valuable as a screening tool; if the total fluorine measured by CIC exceeds the amount accounted for by targeted analyses, it suggests the presence of unknown organofluorine compounds. thermofisher.comnih.gov The method is applicable to solid, liquid, and gaseous samples and is noted for reducing complex sample preparation steps. thermofisher.commeasurlabs.com

Extractable Organofluorine (EOF) analysis is a subset of total fluorine measurement that quantifies organofluorine compounds extractable from a sample matrix using an organic solvent. nih.govnih.gov This method, which also employs CIC for final fluorine detection, serves as an effective screening tool to identify samples with elevated levels of per- and polyfluoroalkyl substances (PFAS) and other organofluorines. nih.govresearchgate.net The EOF method can provide a lower-bound estimate of the total concentration of organofluorine compounds. nih.gov Research has demonstrated its utility in analyzing human whole blood and food packaging materials, where it can indicate the presence of both known and unknown PFAS. nih.govdiva-portal.org A significant difference between EOF levels in exposed versus control groups can identify samples warranting more thorough, targeted analysis. nih.gov However, the limit of quantification may not be sufficient to detect background levels of contamination in all cases. nih.govresearchgate.net

ParameterDescriptionKey FindingsRelevant Citations
Analyte Extractable Organofluorine (EOF)Measures the total concentration of organofluorine compounds that can be extracted from a sample matrix. nih.gov
Technique Solvent Extraction followed by Combustion Ion Chromatography (CIC)A simplified workflow allows for the screening of samples to detect elevated levels of organofluorines, including unknown compounds. nih.govdioxin20xx.org
Application Screening of biological and environmental samples (e.g., whole blood, groundwater, food packaging) for potential contamination.Can identify samples with high PFAS exposure, justifying further targeted analysis. Targeted PFAS analysis often cannot account for the total EOF measured. nih.govnih.govdiva-portal.org
Limitations Method standardization is still in development; instrumental operation can be a major source of uncertainty.Limit of quantification may not be low enough to detect background concentrations in some matrices. nih.govnih.gov

Adsorbable Organofluorine (AOF) analysis is another sum parameter method used for aqueous samples. researchgate.net In this technique, organofluorine compounds are adsorbed onto a sorbent, typically granular activated carbon (GAC), to separate them from inorganic fluoride. shimadzu.comepa.gov The GAC is then analyzed by CIC to quantify the total amount of adsorbed organic fluorine. shimadzu.com The U.S. Environmental Protection Agency (EPA) has developed Draft Method 1621, which standardizes the determination of AOF in aqueous matrices as a screening method. shimadzu.comepa.gov This method is considered a "method-defined parameter," meaning the results are intrinsically linked to the specific procedures of the method. epa.govsgsaxys.com It is important to note that the efficiency of AOF can vary, with short-chain organofluorines being poorly retained on GAC and long-chain compounds potentially being lost to container surfaces. epa.gov

Method FeatureDescriptionDetails and PerformanceRelevant Citations
Methodology EPA Draft Method 1621Estimates the aggregate concentration of organofluorine compounds in aqueous samples that are retained on granular activated carbon (GAC). epa.govsgsaxys.com
Process Sample Adsorption & AnalysisThe sample is passed through GAC columns, which are then washed to remove inorganic fluoride. The GAC is combusted, and the resulting fluoride is measured by ion chromatography. shimadzu.comnih.gov
Performance Recovery and DetectionMean recoveries of 77–120% have been obtained for certain PFAS in various wastewater matrices. Method detection limits of 1.4–2.2 μg L⁻¹ have been achieved with 100 mL samples. nih.gov
Considerations Analyte SuitabilityShort-chain compounds (<4 carbons) may have low recovery due to poor retention, while long-chain compounds (>8 carbons) may be lost to surface adsorption. epa.gov

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a detection method like mass spectrometry (MS), are indispensable for the analysis of specific organofluorine compounds. nih.govsaspublishers.com

For targeted analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of known compounds, such as various fluorinated benzoic acids. nih.govlongdom.org Methods have been developed for the simultaneous determination of multiple FBAs in complex matrices like oil reservoir waters, achieving detection limits in the low ng/mL range. nih.govdaneshyari.com These methods are often faster and more robust than older techniques that required complex sample preparation and derivatization. daneshyari.com

For non-targeted analysis, High-Resolution Mass Spectrometry (HRMS) is employed to identify unknown organofluorine compounds in samples. numberanalytics.comnih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown analyte. numberanalytics.comwaters.com This capability is crucial for discovering novel fluorinated substances and transformation products in environmental and biological systems. researchgate.netwaters.com

The development of robust analytical methods is a prerequisite for reliable research on fluorinated benzoic acids. nih.gov This process involves optimizing every step, from sample extraction to chromatographic separation and detection. ekb.egresearchgate.net For FBAs, which are often used as tracers in oil reservoirs and hydrological studies, sensitive detection is critical. nih.govnih.gov

Method development for LC-MS/MS analysis of FBAs includes the selection of an appropriate LC column (e.g., C18), mobile phase composition, and optimization of MS/MS parameters such as collision energy for each specific compound. daneshyari.coms4science.at Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), and assesses parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ekb.egnih.gov For example, a validated UHPLC-MS/MS method for 16 FBAs reported detection limits between 0.05 and 50 ng/mL. nih.govdaneshyari.com

Validation ParameterDefinitionExample Finding for FBA AnalysisRelevant Citations
Specificity The ability to assess the analyte unequivocally in the presence of other components.The HPLC method was able to separate 2,4,6-Trifluorobenzoic acid from its process-related impurities. ekb.eg
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear range of 5 to 120 μg/mL was established for several FBAs using an HPLC-UV method. researchgate.net
Accuracy The closeness of the test results to the true value.Recoveries for sorbic and benzoic acids in yogurt were in the range of 83.0-110.2%. ripublication.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.The relative standard deviation (% RSD) for replicate injections of 2,4,6-Trifluorobenzoic acid was found to be 1.8%. ekb.eg
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.A general detection limit for 15 FBAs in groundwater was 1 µg/L using LC-MS-MS with electrospray ionization. nih.gov
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.LOQs for various FBAs using UHPLC-MS/MS were in the ppt/ppb range (0.09-14.1 ppb). s4science.at

Combustion Ion Chromatography (CIC) for Total Fluorine Quantification

Addressing Specific Analytical Challenges in Organofluorine Chemistry Research

The unique properties of the fluorine atom present distinct challenges in analytical chemistry. numberanalytics.com Fluorine's high electronegativity and reactivity can make compounds difficult to handle and analyze. numberanalytics.comnumberanalytics.com A primary challenge is achieving the low detection limits required for many applications, particularly in environmental monitoring. nih.govnumberanalytics.com

Incomplete combustion in techniques like CIC can lead to inaccurate quantification. numberanalytics.com For mass spectrometry, the sheer number of potential organofluorine compounds, many of which are not commercially available as standards, makes comprehensive targeted analysis impossible. nih.govresearchgate.net This creates a gap between total organofluorine measurements (from CIC) and the sum of quantified individual compounds (from LC-MS/MS). nih.gov Furthermore, interference from other halogens or sample matrix components can complicate analysis. numberanalytics.com The development of non-targeted HRMS workflows and robust sum parameter methods like EOF and AOF are key strategies being advanced to address the challenge of identifying these "unknown" organofluorines. acs.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(1,2,2,2-Tetrafluoroethyl)benzoic acid?

Methodological Answer: Synthesis typically involves fluorinated building blocks and coupling reactions. For example, [4-(1,2,2,2-tetrafluoroethyl)phenyl]methanol (a precursor) can be oxidized to the corresponding benzoic acid using Jones reagent (CrO₃/H₂SO₄) or other oxidizing agents. Building blocks like fluorinated alcohols or halides are critical intermediates . The chemical formula (C₁₀H₅F₇O₂) and molecular weight (290.13 g/mol) should be verified via high-resolution mass spectrometry (HRMS) .

ParameterValue
Chemical FormulaC₁₀H₅F₇O₂
Molecular Weight290.13 g/mol
CAS RN2396-21-6

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables qualitative and quantitative analysis, particularly for detecting impurities or degradation products. LC-MS parameters (e.g., C18 columns, acetonitrile/water mobile phase) should be optimized for fluorinated aromatic acids .
  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for confirming fluorinated substituents, while ¹H and ¹³C NMR verify the aromatic and carboxylic acid moieties.

Q. What analytical techniques are suitable for characterizing fluorinated benzoic acid derivatives?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly for fluorinated compounds prone to decomposition at elevated temperatures.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: SCXRD provides atomic-level structural insights. For example:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 153 K to minimize thermal motion artifacts.
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key metrics include R factor (<0.05) and data-to-parameter ratio (>10) .
Crystallographic ParameterValue
Space GroupP2₁/c
R Factor0.037
Data-to-Parameter Ratio11.0

Q. What strategies address contradictions in reported biological activities of fluorinated benzoic acid derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluorine position, electron-withdrawing groups) to isolate contributions to bioactivity. For instance, trifluoroethyl groups enhance metabolic stability in enzyme inhibitors .
  • Comparative Assays: Validate results across multiple cell lines or enzymatic assays (e.g., carbonic anhydrase inhibition) to rule out model-specific artifacts.

Q. How do fluorinated substituents influence the physicochemical properties of this compound?

Methodological Answer:

  • Lipophilicity: Fluorine atoms increase logP values, enhancing membrane permeability. Measure via reversed-phase HPLC with a calibrated logP column.
  • Acidity: The electron-withdrawing tetrafluoroethyl group lowers the pKa of the carboxylic acid (≈2.5–3.0 vs. ≈4.2 for benzoic acid). Titrate using potentiometric methods .

Q. What experimental designs mitigate challenges in synthesizing fluorinated aromatic compounds?

Methodological Answer:

  • Fluorine Compatibility: Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl boronic acids. Avoid protic solvents that may hydrolyze sensitive intermediates.
  • Purification: Employ gradient silica gel chromatography with hexane/ethyl acetate mixtures to separate fluorinated byproducts .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in crystallographic and computational structural models?

Methodological Answer:

  • Validation Metrics: Compare computed (DFT-optimized) and experimental (SCXRD) bond lengths/angles. Deviations >0.05 Å suggest model inaccuracies.
  • Density Functional Theory (DFT): Use B3LYP/6-31G* basis sets to simulate electrostatic potentials and confirm hydrogen bonding patterns observed in SCXRD .

Q. Why might LC-MS and NMR data conflict in quantifying fluorinated impurities?

Methodological Answer:

  • Ionization Efficiency: Fluorinated compounds may ionize poorly in electrospray ionization (ESI). Optimize MS parameters (e.g., source temperature, solvent additives).
  • Signal Overlap: ¹⁹F NMR resolves overlapping peaks in ¹H NMR caused by fluorine coupling. Use heteronuclear correlation spectroscopy (HMBC) for ambiguous assignments .

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